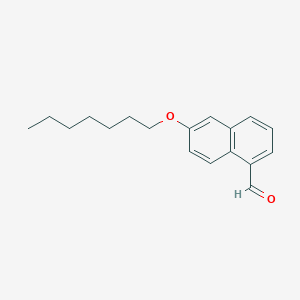
6-Heptoxynaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptoxynaphthalene-1-carbaldehyde is an organic compound characterized by a naphthalene ring substituted with a heptoxy group at the 6th position and an aldehyde group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Heptoxynaphthalene-1-carbaldehyde typically involves the introduction of the heptoxy group to the naphthalene ring followed by the formylation at the 1st position. One common method involves the use of 2-naphthol as a starting material, which undergoes alkylation with heptyl bromide in the presence of a base such as potassium carbonate. The resulting heptoxy-naphthalene is then subjected to formylation using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Heptoxynaphthalene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The heptoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: 6-Heptoxynaphthalene-1-carboxylic acid.
Reduction: 6-Heptoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
6-Heptoxynaphthalene-1-carbaldehyde has found applications in several areas of scientific research:
Chemistry: It is used as a precursor for the synthesis of various naphthalene derivatives and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which 6-Heptoxynaphthalene-1-carbaldehyde exerts its effects is primarily through its interactions with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The heptoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
2-Hydroxynaphthalene-1-carbaldehyde: Similar structure but with a hydroxyl group instead of a heptoxy group.
1-Naphthalenecarboxaldehyde: Lacks the heptoxy group, making it less lipophilic.
2-(Ethynyloxy)naphthalene-1-carbaldehyde: Contains an ethynyloxy group instead of a heptoxy group, affecting its reactivity and applications
Uniqueness: 6-Heptoxynaphthalene-1-carbaldehyde is unique due to the presence of the heptoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for forming stable complexes and interacting with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
6-heptoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-5-6-12-20-17-10-11-18-15(13-17)8-7-9-16(18)14-19/h7-11,13-14H,2-6,12H2,1H3 |
InChI Key |
UMRBYUKXDIOBDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC2=C(C=C1)C(=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



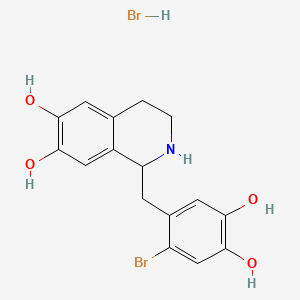
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
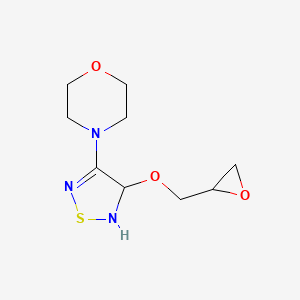
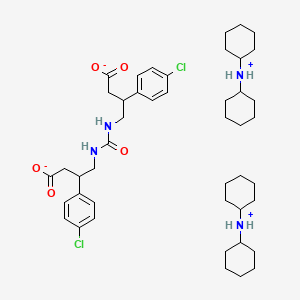
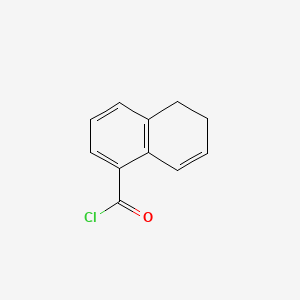
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)

![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)

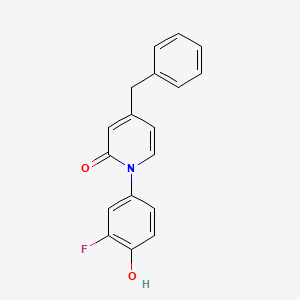
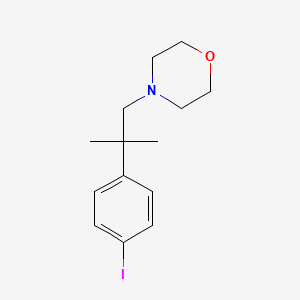

![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)
